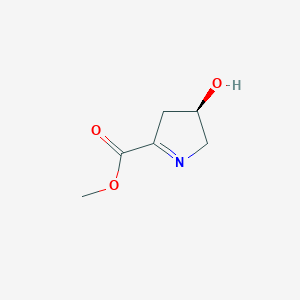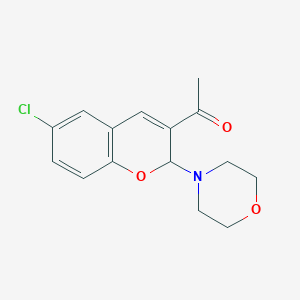
Bis(pentafluorobenzyl)disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentafluorobenzyl)disulfide (BPBDS) is a chemical compound that has gained significant attention in the scientific research community due to its diverse range of applications. BPBDS is a sulfur-containing compound that is used in various industries, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Bis(pentafluorobenzyl)disulfide is not well understood, but it is believed to involve the formation of disulfide bonds with thiol-containing molecules. Bis(pentafluorobenzyl)disulfide can also undergo redox reactions, leading to the formation of reactive oxygen species.
Biochemical and Physiological Effects:
Bis(pentafluorobenzyl)disulfide has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Bis(pentafluorobenzyl)disulfide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(pentafluorobenzyl)disulfide has several advantages for lab experiments, including its high stability, solubility in various solvents, and ease of handling. However, it also has some limitations, including its toxicity and potential for side reactions.
Zukünftige Richtungen
Bis(pentafluorobenzyl)disulfide has a wide range of potential applications in various fields. Future research could focus on the development of new synthetic methods for Bis(pentafluorobenzyl)disulfide, the design of new materials using Bis(pentafluorobenzyl)disulfide as a building block, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to understand the mechanism of action of Bis(pentafluorobenzyl)disulfide and its effects on biological systems.
Synthesemethoden
Bis(pentafluorobenzyl)disulfide can be synthesized through several methods, including the reaction of pentafluorobenzyl chloride with sodium sulfide or the reaction of pentafluorobenzyl alcohol with thionyl chloride. The synthesis of Bis(pentafluorobenzyl)disulfide is a challenging process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
Wissenschaftliche Forschungsanwendungen
Bis(pentafluorobenzyl)disulfide has been extensively used in scientific research due to its unique properties. It is a versatile compound that can be used in various applications, including as a reagent in organic synthesis, as a building block in the design of new materials, and as a probe for biochemical studies. Bis(pentafluorobenzyl)disulfide has also been used as a fluorescent probe for the detection of sulfide ions in biological samples.
Eigenschaften
CAS-Nummer |
119951-95-0 |
|---|---|
Produktname |
Bis(pentafluorobenzyl)disulfide |
Molekularformel |
C14H4F10S2 |
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-[[(2,3,4,5,6-pentafluorophenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C14H4F10S2/c15-5-3(6(16)10(20)13(23)9(5)19)1-25-26-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H2 |
InChI-Schlüssel |
ITQLTMNREUVEMZ-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)SSCC2=C(C(=C(C(=C2F)F)F)F)F |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)SSCC2=C(C(=C(C(=C2F)F)F)F)F |
Synonyme |
is(pentafluorobenzyl)disulfide BPFBD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



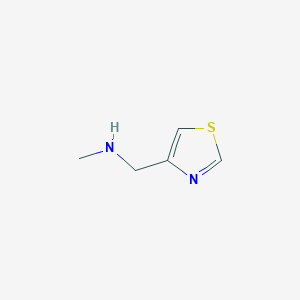
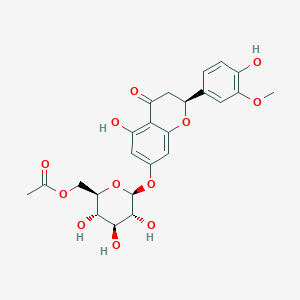

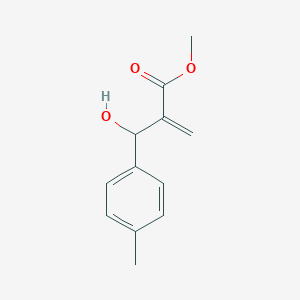
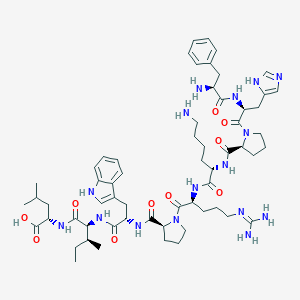
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
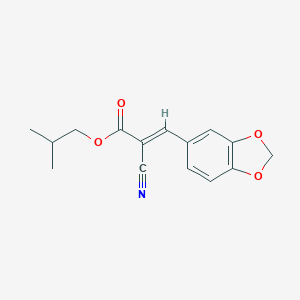

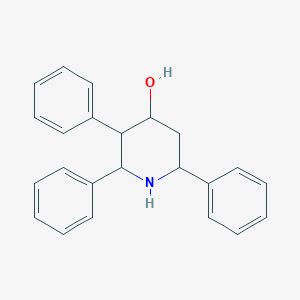
![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
